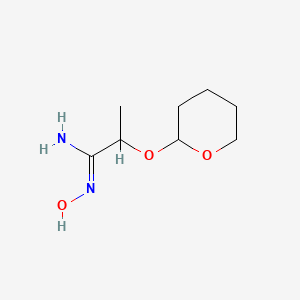
N'-hydroxy-2-(oxan-2-yloxy)propanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-2-(oxan-2-yloxy)propanimidamide, also referred to as N-HOP, is an organic compound with a structure consisting of an amide group and an oxan-2-yloxy group. N-HOP is used in a variety of scientific research applications, including as a reagent in organic synthesis, a catalyst in enzyme-catalyzed reactions, and a drug delivery agent. N-HOP has been studied extensively and has been found to have several biochemical and physiological effects.
科学的研究の応用
N-HOP has several scientific research applications, including as a reagent in organic synthesis, a catalyst in enzyme-catalyzed reactions, and a drug delivery agent. As a reagent in organic synthesis, N-HOP can be used to synthesize a variety of compounds, such as amides, esters, and amines. As a catalyst in enzyme-catalyzed reactions, N-HOP can be used to catalyze the hydrolysis of proteins and peptides. As a drug delivery agent, N-HOP can be used to deliver drugs to targeted areas of the body, such as the brain or the liver.
作用機序
N-HOP acts as a catalyst in enzyme-catalyzed reactions by forming a complex with the enzyme. This complex then binds to the substrate, which is the molecule that is being acted upon by the enzyme. The enzyme-N-HOP complex then catalyzes the reaction, resulting in the formation of a product.
Biochemical and Physiological Effects
N-HOP has been found to have several biochemical and physiological effects. In vitro studies have shown that N-HOP can inhibit the growth of cancer cells and induce apoptosis in cancer cells. In vivo studies have shown that N-HOP can reduce inflammation, reduce pain, and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
N-HOP has several advantages for laboratory experiments. It is relatively easy to synthesize, it is stable, and it is non-toxic. Additionally, N-HOP has been found to be an effective catalyst in enzyme-catalyzed reactions. However, N-HOP also has some limitations for laboratory experiments. It is relatively expensive, and it can be difficult to purify. Additionally, N-HOP is not soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-HOP. One potential direction is to investigate the effects of N-HOP on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, research could be conducted on the use of N-HOP as a drug delivery agent for other drugs, such as antibiotics and antivirals. Furthermore, research could be conducted on the use of N-HOP in the synthesis of other compounds, such as peptides and nucleotides. Finally, research could be conducted on the mechanism of action of N-HOP, in order to better understand how it works and how it can be used more effectively.
合成法
N-HOP can be synthesized using a variety of methods, including anhydrous hydrogenation, anhydrous hydrolysis, and anhydrous hydrolysis-hydrogenation. Anhydrous hydrogenation is the most commonly used method for synthesizing N-HOP, as it is relatively simple and efficient. The reaction involves the use of hydrogen gas in the presence of a catalyst, such as nickel or palladium, and a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of between 80 and 100°C and a pressure of between 1 and 10 bar. The reaction typically yields N-HOP in a purity of greater than 99%.
特性
IUPAC Name |
N'-hydroxy-2-(oxan-2-yloxy)propanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(8(9)10-11)13-7-4-2-3-5-12-7/h6-7,11H,2-5H2,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKOTUWKLFDRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)OC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)OC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)





![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)
![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)